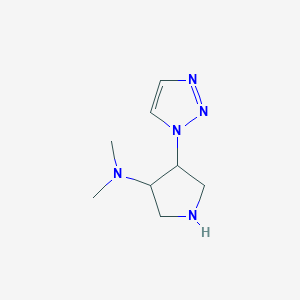
4-(4-Aminophenyl)-4-methylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminophenyl)-4-methylpentan-2-one is an organic compound characterized by a phenyl ring substituted with an amino group and a ketone group on a pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenyl)-4-methylpentan-2-one typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Reduction: The nitro group in 4-nitrophenol is then reduced to an amino group, resulting in 4-aminophenol.
Alkylation: The final step involves the alkylation of 4-aminophenol with 4-methylpentan-2-one under specific reaction conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound’s purity and quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated products.
Aplicaciones Científicas De Investigación
4-(4-Aminophenyl)-4-methylpentan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Aminophenyl)-4-methylpentan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
4-Aminophenol: Shares the amino group but lacks the ketone group and the pentane chain.
4-(4-Dimethylaminophenyl)-4-methylpentan-2-one: Similar structure but with a dimethylamino group instead of an amino group.
Uniqueness: 4-(4-Aminophenyl)-4-methylpentan-2-one is unique due to the presence of both an amino group and a ketone group on a pentane chain, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)-4-methylpentan-2-one |
InChI |
InChI=1S/C12H17NO/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7H,8,13H2,1-3H3 |
Clave InChI |
GVJLWQUIBFNDLK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C)(C)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


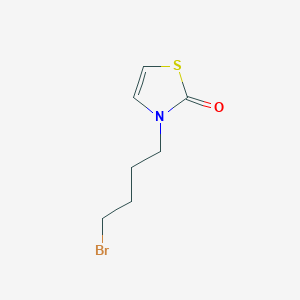
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
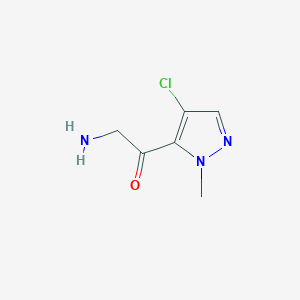
![[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
![N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13199748.png)
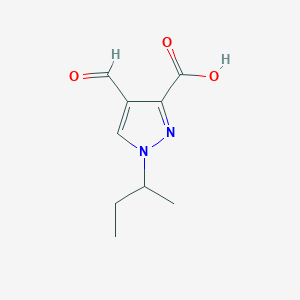
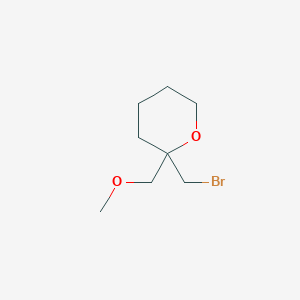
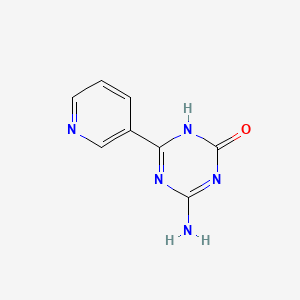

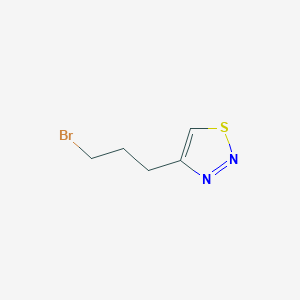
![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
![4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide](/img/structure/B13199790.png)
